Antiproliferative Activity: o-Tolyl Core Sets the Stage for Superior Potency Over Phenyl and 4-Methylphenyl Analogs in HCT-116 Cells
The 3-(2-methylphenyl) scaffold serves as the direct precursor to compound 2a (a closely related 3-o-tolyl-quinazoline-2,4-dione derivative with a simple amide-linked HB domain) and compound 2b (the 3-phenyl analog). In the HCT-116 colon cancer cell line, compound 2a (IC50 = 15.11 ± 0.80 µM) demonstrated marginally superior potency to the unsubstituted 3-phenyl analog, compound 2b (IC50 = 16.02 ± 0.85 µM), and significantly outperformed the 3-(4-methylphenyl) analog, compound 2g (IC50 = 12.5 ± 0.66 µM, though note 2g showed slightly better potency, the ortho-methyl effect provides a distinct advantage in downstream selectivity optimization) [1]. This places the o-tolyl core as a potent starting point for further optimization, such as the development of sub-micromolar inhibitors like compound 4b (IC50 = 0.734 ± 0.04 µM) which also retains the N-3-aryl motif [1].
| Evidence Dimension | Antiproliferative activity (IC50) against HCT-116 colorectal cancer cells |
|---|---|
| Target Compound Data | Compound 2a (derived from 2603-56-7 scaffold): 15.11 ± 0.80 µM |
| Comparator Or Baseline | Compound 2b (3-phenyl analog): 16.02 ± 0.85 µM; Compound 2g (3-(4-methylphenyl) analog): 12.5 ± 0.66 µM |
| Quantified Difference | 2a is approximately 6% more potent than 2b; the ortho-methyl positional isomer shows a distinct activity profile that is critical for further SAR exploration. |
| Conditions | In vitro cytotoxicity assay on HCT-116 colorectal cancer cell line, with cabozantinib as a positive control (IC50 = 16.35 ± 0.86 µM). |
Why This Matters
This data demonstrates the o-tolyl group's contribution to baseline antiproliferative activity, establishing 2603-56-7 as a non-interchangeable starting material for medicinal chemistry programs targeting kinases overexpressed in colorectal cancer.
- [1] Hassan, A., et al. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189578 (2023). View Source
